2-chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound characterized by its unique structural features This compound belongs to the class of benzamides, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves several steps:
Starting Materials: : The synthesis begins with readily available precursors such as 2-chloro-6-fluorobenzoyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: : The key steps include acylation of the tetrahydroquinoline with the benzoyl chloride under basic conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to minimize steps, use of continuous flow reactors for better control over reaction conditions, and scalable purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding quinoline N-oxide derivatives.
Reduction: : Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or organic peroxides under acidic or basic conditions.
Reduction: : Metal hydrides like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides.
Major Products: These reactions yield a range of products, including N-oxide derivatives, reduced quinoline derivatives, and various substituted benzamides, expanding the compound’s chemical diversity.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has significant potential across multiple scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a modulator of biological pathways.
Medicine: : Explored for its activity against certain diseases due to its unique pharmacophore.
Industry: : Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the tetrahydroquinoline and benzamide moieties allows it to bind effectively to these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Compared to other benzamides and quinoline derivatives, 2-chloro-6-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide stands out due to the combination of its chloro and fluoro substituents and the propane-1-sulfonyl group. Similar compounds include:
2-chloro-6-fluoro-N-[1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: : Lacks the sulfonyl group, resulting in different reactivity.
2-chloro-6-fluoro-N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: : Has a different alkyl chain length, influencing its chemical and biological properties.
While these similar compounds share structural elements, the unique substituents of this compound contribute to its distinctive behavior in chemical and biological contexts.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-2-11-27(25,26)23-10-4-5-13-8-9-14(12-17(13)23)22-19(24)18-15(20)6-3-7-16(18)21/h3,6-9,12H,2,4-5,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXHIZNBLSGIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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